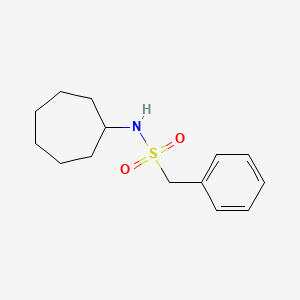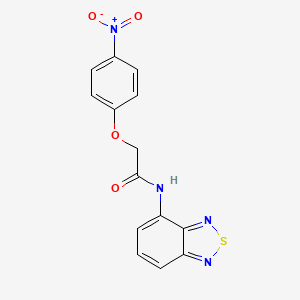![molecular formula C18H15F3N4O2S B5502974 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar triazole derivatives involves multiple steps, starting from basic precursors to complex reactions involving condensation, cyclization, and alkylation. For instance, a synthesis route for related compounds involves the preparation of a basic triazole ring followed by modifications through reactions with aromatic aldehydes to introduce different substituents, leading to a variety of derivatives with varied properties (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including variations of the compound , has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the intermolecular hydrogen bonding that contributes to the stability and reactivity of these compounds (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including condensation with hydrazines, cyclization, and reactions with isothiocyanates to form thiosemicarbazides and subsequent triazole-thiones. These reactions not only demonstrate the chemical versatility of triazole compounds but also allow for the synthesis of a wide range of derivatives with potential biological activities (Hanif et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are closely related to their molecular structure and substituent groups. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by the nature of the substituent groups attached to the triazole ring. Studies involving spectroscopic characterization (FT-IR, UV-Visible, NMR) and theoretical analyses (DFT calculations, molecular dynamics simulations) provide insights into the reactivity and potential applications of these compounds (Pillai et al., 2019).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds containing 1,2,4-triazole structures, similar to the requested chemical, have been extensively studied. For instance, Pillai et al. (2019) explored the synthesis, spectroscopic characterization, reactivity, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings, offering insights into the reactivity properties of such compounds through DFT calculations and molecular dynamics simulations (Pillai et al., 2019).
Anticancer Properties
Studies have investigated the anticancer potential of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized derivatives and screened them for anticancer activity against a range of cancer types, highlighting the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antimicrobial Activities
The antimicrobial activities of new 1,2,4-triazole derivatives have also been a subject of research. Bektaş et al. (2010) focused on the synthesis of such compounds and their effectiveness against various microorganisms, indicating their potential in combating infections (Bektaş et al., 2010).
Thermal Decomposition and Magnetic Properties
El-gyar et al. (2007) studied the thermal decomposition, magnetic properties, and biological activities of Co(II), Ni(II), Cu(II), and Cd(II) complexes of triazole-3-thione Schiff bases. Their research offers valuable insights into the physical properties and potential biological applications of these complexes (El-gyar et al., 2007).
Urease Inhibition, Antioxidant and Antibacterial Studies
Hanif et al. (2012) synthesized a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and tested them for urease inhibition, antioxidant, and antibacterial activities. This research adds to the understanding of the multifaceted biological activities of triazole derivatives (Hanif et al., 2012).
Molecular Docking and DFT Investigations
Kumar et al. (2021) conducted conformational analysis and DFT investigations on triazole derivatives, using molecular docking to predict inhibitory activity against tuberculosis. Such studies are crucial in drug discovery and development, especially for diseases like TB (Kumar et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c1-26-15-9-13(7-8-14(15)27-11-12-5-3-2-4-6-12)10-22-25-16(18(19,20)21)23-24-17(25)28/h2-10H,11H2,1H3,(H,24,28)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAVJITTVUZRV-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)



![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)
